molecular formula C19H13ClN2O2 B179886 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione CAS No. 125313-99-7

3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione

Cat. No.: B179886
CAS No.: 125313-99-7
M. Wt: 336.8 g/mol
InChI Key: LGGVBRRKUKTEEO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an indole moiety, and a pyrrole dione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorophenyl Group Introduction: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Pyrrole Dione Formation: The final step involves the formation of the pyrrole dione core through a cyclization reaction, where the intermediate compounds undergo intramolecular condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione: Lacks the methyl group on the indole moiety.

    3-(4-Bromophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione: Contains a bromophenyl group instead of a chlorophenyl group.

    3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione derivatives: Various derivatives with different substituents on the indole or pyrrole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological properties, and mechanisms of action based on a variety of research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN3O2. The compound features a pyrrole ring fused with an indole structure and a chlorophenyl group. Its unique structure contributes to its biological activity.

Property Value
Molecular FormulaC18H16ClN3O2
Molecular Weight343.79 g/mol
IUPAC NameThis compound
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrrole and indole rings. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines:

  • Colon Cancer : The compound demonstrated significant inhibitory effects on colon cancer cell lines such as HCT-116 and SW-620 with GI50 values in the nanomolar range (approximately 1.0×1081.0\times 10^{-8} M) .
  • Breast Cancer : In vitro studies indicated that it was more effective than doxorubicin against breast cancer cells (MCF-7), suggesting a promising profile for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of Tyrosine Kinases : Similar compounds have been identified as potential inhibitors of tyrosine kinases such as EGFR and VEGFR2, which are critical in cancer cell proliferation .
  • Membrane Interaction : Studies indicate that these compounds can interact with lipid bilayer membranes, potentially altering their properties and affecting cellular signaling pathways .
  • Antioxidant Activity : Some derivatives have shown antioxidant properties, which may contribute to their overall anticancer efficacy by reducing oxidative stress within cells .

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical models:

  • Study on Colon Cancer Models : In a chemically induced colon cancer model in rats, treatment with this compound resulted in reduced tumor growth compared to control groups .
  • MTT Assay Results : Various derivatives were screened using the MTT assay, demonstrating significant antiproliferative activity against HepG-2 liver cancer cells and MCF-7 breast cancer cells .

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c1-22-10-14(13-4-2-3-5-15(13)22)17-16(18(23)21-19(17)24)11-6-8-12(20)9-7-11/h2-10H,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGVBRRKUKTEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416131
Record name 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125313-99-7
Record name 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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